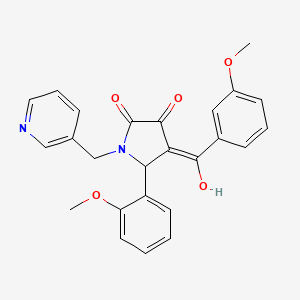

3-hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-31-18-9-5-8-17(13-18)23(28)21-22(19-10-3-4-11-20(19)32-2)27(25(30)24(21)29)15-16-7-6-12-26-14-16/h3-14,22,28H,15H2,1-2H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLHOUBUUJTTEL-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4OC)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Hydroxy-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, supported by data tables and research findings.

Structural Characteristics

The compound's molecular formula is , and it features several functional groups including hydroxyl, methoxy, and pyridine moieties. Its structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 446.47 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that are comparable to established chemotherapeutic agents.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The mechanism of action appears to involve the induction of apoptosis in cancer cells. Studies have shown that the compound promotes the expression of pro-apoptotic factors while down-regulating anti-apoptotic proteins, leading to increased cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The effectiveness against resistant strains indicates its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity

Antioxidant Properties

The antioxidant capacity of the compound has also been evaluated using various assays, showing promising results in scavenging free radicals and reducing oxidative stress in cellular models.

Study 1: Anticancer Effects in Vivo

In a recent animal model study, the administration of this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment. The study highlighted the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Study 2: Synergistic Effects with Other Drugs

Another investigation explored the synergistic effects of this compound when combined with traditional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced efficacy and reduced side effects, suggesting potential for clinical application in combination therapies.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Tumor Growth : The compound has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and prostate cancer cells. For instance, in vitro assays indicated that it effectively reduces cell viability and induces apoptosis in MCF-7 breast cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.39 | Induction of apoptosis, tubulin inhibition |

| MDA-MB-231 | 0.77 | Microtubule-targeting agent |

| PC3 (Prostate) | 0.50 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- In Vitro Studies : The compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Anti-inflammatory Effects

In preclinical models, this compound demonstrated anti-inflammatory properties:

- Cytokine Inhibition : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Breast Cancer Treatment

A study published in MDPI examined the effects of this compound on MCF-7 cells, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory assessed the antimicrobial efficacy against various strains, revealing that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Structural Variations and Substituent Effects

The table below compares substituents at critical positions and their physicochemical properties:

Q & A

Basic: What are the common synthetic routes for preparing this pyrrolone derivative, and how are intermediates characterized?

The compound is synthesized via multi-step protocols involving cyclization of substituted precursors. For example:

- Key steps : Base-assisted cyclization of β-ketoamide intermediates, followed by functionalization of aromatic substituents (e.g., methoxy groups) .

- Characterization : Intermediates are validated using / NMR, FTIR, and HRMS. For example, NMR peaks at δ 6.8–7.5 ppm confirm aromatic protons, while HRMS data (e.g., m/z 386.1232 for a related compound) ensures molecular integrity .

Advanced: How can researchers optimize low-yield reactions observed during pyrrolone ring formation?

Low yields (e.g., 9–17% in some cases) may arise from steric hindrance or competing side reactions . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.

- Catalysis : Transition-metal catalysts (e.g., Pd) enhance cyclization efficiency.

- Temperature control : Gradual heating (e.g., 50–80°C) minimizes decomposition .

- Purification : Gradient column chromatography (e.g., ethyl acetate/PE ratios) resolves complex mixtures .

Basic: What analytical techniques are critical for confirming the stereochemistry of the pyrrolone core?

- X-ray crystallography : Resolves absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

- NMR : - COSY and NOESY spectra identify spatial relationships between substituents (e.g., methoxybenzoyl vs. pyridinylmethyl groups) .

Advanced: How can structural contradictions between computational models and experimental data be resolved?

Discrepancies may arise from dynamic stereochemical effects or polymorphism:

- DFT calculations : Compare optimized geometries with crystallographic data (e.g., torsion angles of the pyrrolone ring) .

- Variable-temperature NMR : Detects conformational flexibility in solution .

- Polymorph screening : Recrystallization in mixed solvents (e.g., MeOH/EtOAc) identifies stable crystalline forms .

Basic: What functional group modifications have been explored to enhance biological activity in related pyrrolones?

- Aroyl substituents : Electron-withdrawing groups (e.g., 3-methoxybenzoyl) improve metabolic stability .

- Pyridinylmethyl substitution : Enhances solubility and target binding affinity .

- Hydroxy groups : Participate in hydrogen bonding with biological targets (e.g., enzymes) .

Advanced: How do researchers address contradictory bioactivity data across different assay systems?

- Assay standardization : Use isogenic cell lines or consistent enzyme batches to minimize variability.

- Metabolic profiling : LC-MS identifies degradation products (e.g., hydroxylated metabolites) that may interfere with activity .

- Dose-response normalization : IC values are adjusted for solubility limits (e.g., DMSO tolerance <1% v/v) .

Basic: What are the recommended protocols for stability testing under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

- Light sensitivity : Store in amber vials to prevent photolysis of the pyrrolone ring .

Advanced: How can SAR studies be designed to systematically evaluate substituent effects on activity?

- Library design : Synthesize derivatives with systematic substitutions (e.g., methoxy → halogen, alkyl) .

- Statistical analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ, LogP) with bioactivity .

- Crystallographic docking : Validate SAR trends by modeling interactions with target proteins (e.g., kinase ATP-binding pockets) .

Basic: What precautions are necessary when handling air-sensitive intermediates during synthesis?

- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidation of phenolic intermediates .

Advanced: How can researchers reconcile discrepancies in cytotoxicity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .

- Metabolite screening : Identify active/inactive metabolites via LC-HRMS and test their standalone activity .

- Tumor microenvironment models : 3D spheroids or co-cultures better replicate in vivo conditions than monolayer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.